1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and a methyl group attached to the pyrazole ring, along with an amine group at position 5. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 2,5-dimethylphenyl group: This step involves the use of a suitable aryl halide and a coupling reagent such as palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds such as:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
1-(2,5-Dimethylphenyl)-3-ethyl-1H-pyrazol-5-amine: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFARHZEJRACPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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